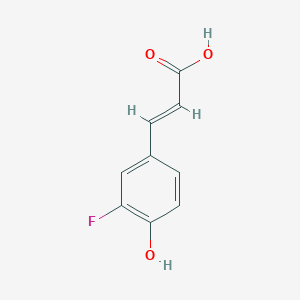

3-(3-Fluoro-4-hydroxyphenyl)acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(3-Fluoro-4-hydroxyphenyl)acrylic acid” is a chemical compound with the molecular formula C9H7FO3 . It is also known by other names such as 3-fluoro-4-hydroxyphenylacetic acid, 2-3-fluoro-4-hydroxyphenyl acetic acid, and 3-fluoro-4-hydroxybenzeneacetic acid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring conjugated to a propanoic acid . The molecular weight of the compound is 170.139 g/mol .Physical and Chemical Properties Analysis

“this compound” is a white to beige crystalline powder . It has a melting point range of 132.0°C to 134.0°C .Scientific Research Applications

Polymer Synthesis and Modification

3-(3-Fluoro-4-hydroxyphenyl)acrylic acid has been utilized in the synthesis and modification of polymers. For instance, it's used in the synthesis of surface-active ultraviolet stabilizers for acrylic polymers, contributing to enhanced stability and durability of the materials against UV radiation. Additionally, acrylic acid hydrogels modified with various amine compounds, including aromatic amines related to this compound, have shown improved swelling properties and potential for medical applications due to their antibacterial and antifungal activities (Stoeber et al., 2000) (Aly & El-Mohdy, 2015).

Metal Complexes and Material Properties

Research has explored the synthesis of metal complexes using fluoro-phenyl-acrylic acids, including 3-(3-Fluoro-phenyl)-acrylic acid. These complexes exhibit unique structural and magnetic properties, making them interesting subjects for material science and coordination chemistry. For instance, short C-F...F-C contacts have been observed in these complexes, indicating intriguing intermolecular interactions (Liu, Liu, & Li, 2011).

Corrosion Inhibition

Derivatives of this compound, such as acrylamide derivatives, have been studied as corrosion inhibitors for metals like copper. These derivatives have shown effectiveness in preventing corrosion, indicating their potential in industrial applications for protecting metals against corrosive environments (Abu-Rayyan et al., 2022).

Bioproduction and Bioengineering

In the realm of bioproduction and bioengineering, this compound-related compounds have been investigated for their potential as precursors for bio-based chemicals. For example, 3-hydroxypropionic acid, which can be derived from similar compounds, is a valuable platform chemical used to produce various commodities such as acrylic acid and acrylamide. The production of these compounds via microbial cell factories offers a sustainable alternative to petrochemical feedstocks (Jers et al., 2019).

Safety and Hazards

“3-(3-Fluoro-4-hydroxyphenyl)acrylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Properties

IUPAC Name |

(E)-3-(3-fluoro-4-hydroxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXYYLWKWACCMX-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2356859.png)

![[(4-Amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2356871.png)

![[3-(Fluoren-9-ylideneazamethoxy)-2-hydroxypropyl][(4-fluorophenyl)sulfonyl]phe nylamine](/img/structure/B2356872.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2356875.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2356876.png)

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2356878.png)